molecular formula C14H24N2O4 B4884116 (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine

Cat. No. B4884116
M. Wt: 284.35 g/mol
InChI Key: XGDDXOYKGVJEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine, also known as DMPEA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. The compound belongs to the family of phenylethylamines, which are known for their psychoactive properties, but DMPEA has been studied for its non-psychoactive effects.

Mechanism of Action

The exact mechanism of action of (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine is still not fully understood. However, studies have suggested that it may act by inhibiting the activation of NF-κB, which is a transcription factor involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine can exert various biochemical and physiological effects. In addition to its anti-inflammatory properties, (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine is its non-psychoactive nature, which makes it easier to study in a laboratory setting. However, one limitation is its relatively low potency compared to other anti-inflammatory agents, which may require higher doses for therapeutic effects.

Future Directions

There are several potential future directions for the study of (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies may investigate its potential as an anti-cancer agent and its neuroprotective effects in various neurological disorders.

Scientific Research Applications

(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that (2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

properties

IUPAC Name

N'-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-17-12-4-3-5-13(18-2)14(12)20-11-10-19-9-8-16-7-6-15/h3-5,16H,6-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDDXOYKGVJEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine
Reactant of Route 2
Reactant of Route 2
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine
Reactant of Route 3
Reactant of Route 3
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine
Reactant of Route 4
Reactant of Route 4
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine
Reactant of Route 5
Reactant of Route 5
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine
Reactant of Route 6
Reactant of Route 6
(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.